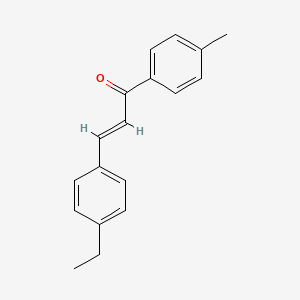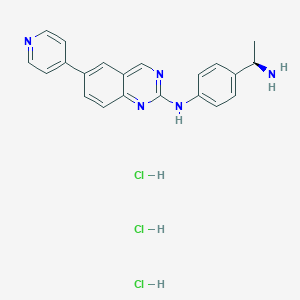![molecular formula C17H14BrClFN3O2 B2966357 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-81-3](/img/structure/B2966357.png)
1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), and three phenyl rings (benzene rings), which are substituted with halogens (bromine, chlorine) and a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring precursors. The halogens (bromine, chlorine, and fluorine) would be introduced through halogenation reactions. The urea group could be introduced through a reaction with an isocyanate. The pyrrolidinone ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl rings would likely be planar due to the sp2 hybridization of the carbon atoms. The pyrrolidinone ring would also be planar. The urea group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The halogens on the phenyl rings could be replaced through nucleophilic aromatic substitution reactions. The carbonyl group in the pyrrolidinone ring could undergo addition reactions. The urea group could react with amines to form substituted ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of halogens would likely make it relatively dense and possibly volatile. The urea group could allow it to form hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Central Nervous System Agents
A study on related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has shown that derivatives with specific substitutions demonstrate anxiolytic activity and potent muscle-relaxant properties. This suggests potential applications in developing new treatments for anxiety and muscle relaxation without the sedative effects typically associated with central nervous system agents (Rasmussen et al., 1978).
Crystal Structure Analysis
Research on similar compounds, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, involves examining their crystal structures to understand the molecular arrangements and intermolecular hydrogen bonds. This knowledge can be applied in the design of new materials with specific physical properties, indicating potential in material science and engineering (Yamin & Mardi, 2003).
Anticancer Research
A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. Such compounds, including those related to the specified urea derivative, could serve as potential anticancer agents or as scaffolds for developing new therapeutic molecules (Jian Feng et al., 2020).
Antipathogenic and Antimicrobial Activity
The synthesis and evaluation of new thiourea derivatives have demonstrated significant antipathogenic activity, especially against strains known for biofilm formation. This suggests the compound's framework could be explored for developing new antimicrobial agents with potential applications in treating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClFN3O2/c18-10-1-6-15(14(20)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(19)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHQSRGQSYJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

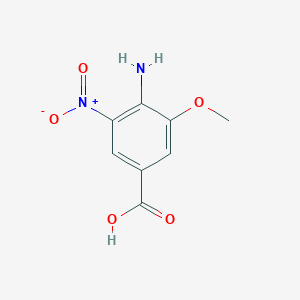
![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)
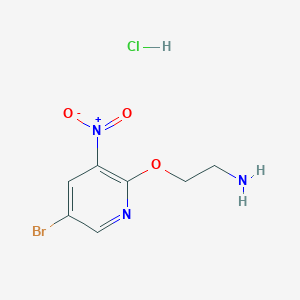
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2966279.png)
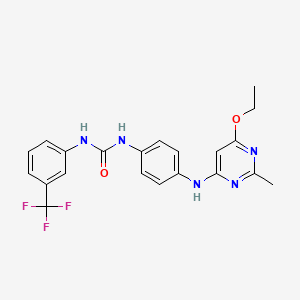


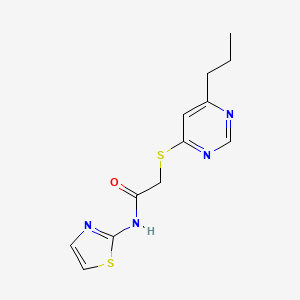
![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

